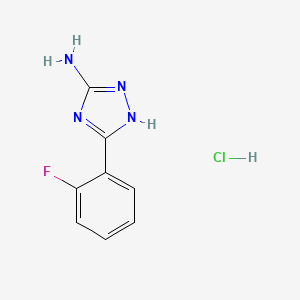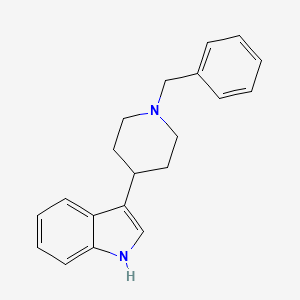
3-(1-benzylpiperidin-4-yl)-1H-indole
Übersicht
Beschreibung
3-(1-benzylpiperidin-4-yl)-1H-indole, also known as 1-benzylpiperidin-4-yl-3-indole, is an indole-based heterocyclic compound that has been studied for its potential applications in both scientific research and medical treatments. This compound has been shown to have a wide range of biochemical and physiological effects, and its structure and properties make it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitors
Indole derivatives, like “3-(1-benzylpiperidin-4-yl)-1H-indole”, show promise as dual inhibitors for cholinesterase and monoamine oxidase. This dual inhibition capability is significant for therapeutic research, particularly in neurodegenerative diseases. One specific derivative, MBA236, has been identified as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).
Ligands for GluN2B/NMDA Receptors
Research has focused on synthesizing indole derivatives as ligands targeting GluN2B/NMDA receptors. These receptors are vital in neurological studies. Compounds such as 2-(4-benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)ethanone have shown high binding affinity in assays, suggesting their potential in neuropharmacological applications (Gitto et al., 2011).
Neuroprotective Agents
Some indole derivatives are being explored as neuroprotective agents, particularly in neurodegenerative diseases. These compounds have shown antioxidant properties and receptor affinity, indicating their potential in therapeutic applications for neurological disorders (Buemi et al., 2013).
Anticancer Properties
Indole-coumarin hybrids have been synthesized and characterized for their potential anticancer properties. These hybrids exhibit dose-dependent cytotoxic effects and are being studied for their role in apoptosis and cell cycle arrest in cancer cells (Kamath et al., 2015).
Synthesis of Bioactive Molecules
Indole compounds are crucial in synthesizing a range of bioactive molecules. Studies have developed methods for producing indole compounds with amino groups, which are significant for creating various pharmacologically relevant derivatives (Maklakov et al., 2002).
Antimicrobial and Antifungal Activity
Novel 1H-indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds are being researched for their potential in treating microbial infections (Letters in Applied NanoBioScience, 2020).
Wirkmechanismus
Target of Action
The primary target of 3-(1-benzylpiperidin-4-yl)-1H-indole is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease .
Mode of Action
The interaction could potentially inhibit the activity of the enzyme, thereby reducing the formation of beta-amyloid peptide .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By interacting with Beta-secretase 1, the compound could potentially disrupt this pathway, reducing the production of beta-amyloid peptide and its downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with Beta-secretase 1. If it inhibits the enzyme, it could reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNDNNHGLPJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


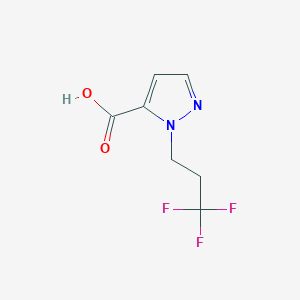

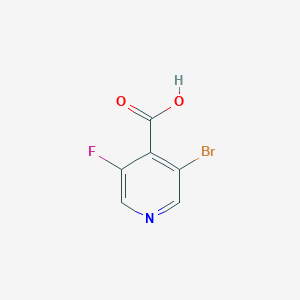



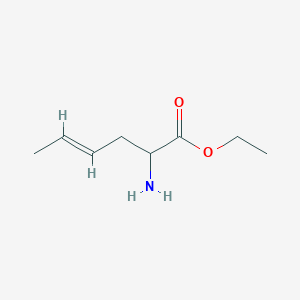
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)


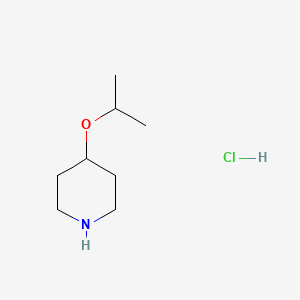
![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)

